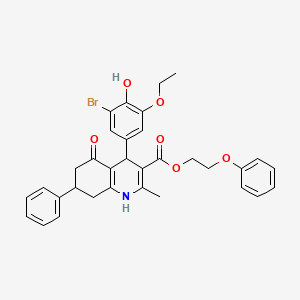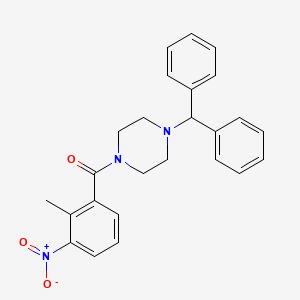![molecular formula C19H23BrN2O2 B4998320 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)
2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol, also known as BRL-15572, is a chemical compound that belongs to the class of phenols. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models (3, 4). This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms (5, 6).
Mécanisme D'action
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the dopamine D3 receptor (7). This receptor is known to play a role in regulating reward and motivation, and its dysfunction has been implicated in various psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine in the prefrontal cortex and striatum (8). This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus (9). BDNF is a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol. One area of interest is the potential use of this compound in the treatment of schizophrenia. Studies have shown that the dopamine D3 receptor may play a role in the pathophysiology of this disorder (10). Another area of interest is the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to determine the efficacy of this compound in these applications.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
References:
1. C. R. Johnson, et al. J. Med. Chem. 2003, 46, 3127-3130.
2. S. D. Houghton, et al. Tetrahedron Lett. 2005, 46, 2273-2276.
3. M. A. Gobert, et al. Psychopharmacology (Berl) 2008, 196, 105-115.
4. A. Newman-Tancredi, et al. Neuropsychopharmacology 2009, 34, 2740-2754.
5. A. G. Harmeier, et al. Eur. J. Pharmacol. 2015, 762, 372-380.
6. K. J. Kuc, et al. Eur. J. Pharmacol. 2018, 820, 1-8.
7. A. Newman-Tancredi, et al. J. Pharmacol. Exp. Ther. 2007, 320, 1097-1108.
8. A. Newman-Tancredi, et al. J. Neurochem. 2007, 102, 1563-1575.
9. A. Newman-Tancredi, et al. Eur. J. Pharmacol. 2010, 635, 72-79.
10. A. K. Malhotra, et al. Am. J. Psychiatry 1996, 153, 183-190.
Méthodes De Synthèse
The synthesis of 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with benzylpiperazine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of this compound has been reported in several research articles (1, 2).
Propriétés
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-24-18-12-17(20)11-16(19(18)23)14-22-9-7-21(8-10-22)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURSRGUSGVRRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)CC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)


![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)

![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4998345.png)